Taloximine

Overview

Description

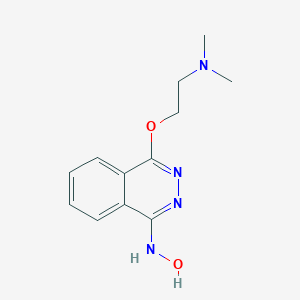

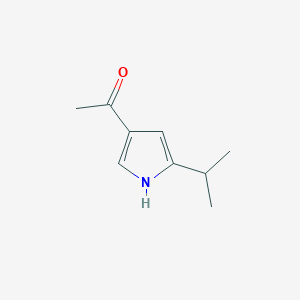

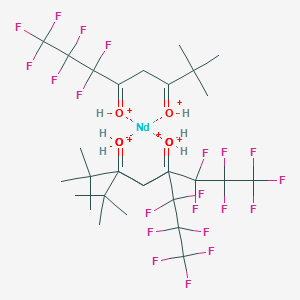

Taloximine is a novel phthalazine analogue . It is a respiratory stimulant that acts on the peripheral chemoreceptors . It has been used in research for the treatment of acute and chronic respiratory distress .

Molecular Structure Analysis

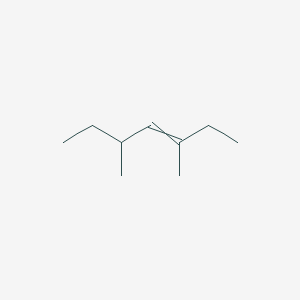

Taloximine’s molecular formula is C12H16N4O2 . The exact molecular structure is not provided in the available sources, but it is known to be a phthalazine derivative .Chemical Reactions Analysis

Taloximine has been found to stimulate respiration in conscious rabbits at doses of 7 mg/kg and above . It also antagonized the depressant action of morphine on respiration in rabbits at doses of 10 mg/kg . In in vitro preparations of the trachea or bronchus, taloximine was about equiactive with aminophylline . More detailed information about its chemical reactions might be found in specialized chemical literature.Scientific Research Applications

Pleurodesis with Talc in Malignant Pleural Effusion

Talc, an agent used in pleurodesis for patients with malignant pleural effusion, has been studied for its safety and effectiveness. Research indicates that using large-particle-size talc for pleurodesis is safe and not associated with the development of acute respiratory distress syndrome (Janssen et al., 2007).

Antioxidant and Hepatoprotective Activities

Studies have investigated the effects of substances like thymosin alpha1 (Talpha1) on conditions like steatohepatitis. Talpha1 showed promise in reducing oxidative stress and improving biochemical and morphologic changes in the liver (Armutcu et al., 2005).

Socioeconomic and Legal Aspects of Talc Use

The socioeconomic and legal implications surrounding talc, particularly its potential for pulmonary toxicity and carcinogenicity, have been a subject of review. This includes evaluating alternatives to talc and addressing its controversial aspects (Baiu et al., 2020).

Antioxidant Activities of Polysaccharides from Talinum Triangulare

Polysaccharides from Talinum Triangulare have been evaluated for their antioxidant and hepatoprotective activity. These polysaccharides demonstrated significant antioxidant activities and showed potential in protecting liver cells (Liang et al., 2011).

Lead Toxicity and Defense Strategies in Talinum Triangulare

Research on Talinum Triangulare has also focused on its role in environmental science, particularly in the context of lead toxicity. This study provided insights into the biomarkers of toxicity and tolerance mechanisms in response to lead exposure (Kumar et al., 2012).

Talc Preparations in Pleurodesis

The physical characteristics of talc preparations used in pleurodesis vary significantly. This variation could potentially explain the different incidences of acute pneumonitis following talc administration (Ferrer et al., 2001).

Talc as Corrosion Inhibitor in Coatings

Talc has been modified with corrosion inhibitors to enhance the corrosion protective properties of coatings, demonstrating its utility in industrial applications (Bahrani et al., 2018).

Talc and Talcum Powder in Relation to Ovarian Cancer

Research has explored the association between talcum powder use and ovarian cancer. Studies have demonstrated that talc induces changes in redox enzymes, enhancing a prooxidant state in cells and potentially contributing to cancer risk (Fletcher et al., 2019).

Inhalation Toxicity of Talc

The inhalation toxicity of talc has been studied, focusing on its effects on oxidative stress and macrophage aggregation in the lung. This study contributes to our understanding of the potential health risks associated with talc exposure (Shim et al., 2015).

Safety And Hazards

properties

IUPAC Name |

N-[4-[2-(dimethylamino)ethoxy]phthalazin-1-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-16(2)7-8-18-12-10-6-4-3-5-9(10)11(15-17)13-14-12/h3-6,17H,7-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPPGFBGXMICEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NN=C(C2=CC=CC=C21)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938157 | |

| Record name | N,N-Dimethyl-2-[(4-nitroso-2,3-dihydrophthalazin-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taloximine | |

CAS RN |

17243-68-4 | |

| Record name | Taloximine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(4-nitroso-2,3-dihydrophthalazin-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6RAI7OW7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)